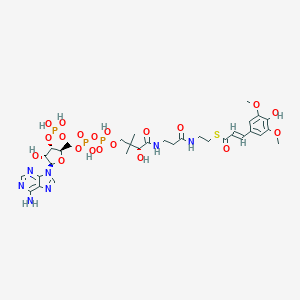

Sinapoyl-CoA

Descripción

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFUWESMWRUGFY-GSNIOFLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N7O20P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474893 | |

| Record name | CHEBI:15540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54429-80-0 | |

| Record name | CHEBI:15540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sinapoyl-CoA Biosynthesis Pathway in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sinapoyl-CoA biosynthesis pathway in the model organism Arabidopsis thaliana. This compound is a key intermediate in the phenylpropanoid pathway, leading to the production of a variety of secondary metabolites, including sinapate esters, which play crucial roles in plant development, stress response, and defense. A comprehensive understanding of this pathway is essential for researchers in plant biology, as well as for professionals in drug development exploring natural product synthesis and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of this compound in Arabidopsis thaliana begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. The central pathway involves the general phenylpropanoid pathway followed by specific hydroxylation and methylation steps.

The key enzymes and intermediates in the this compound biosynthesis pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A5) that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. Arabidopsis has four 4CL isoforms with overlapping but distinct roles.[1]

-

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A cytochrome P450 monooxygenase (CYP98A3) that hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.[2]

-

HCT (second function): Catalyzes the conversion of caffeoyl shikimate to caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[3]

-

Cinnamoyl-CoA Reductase (CCR): While primarily involved in lignin (B12514952) biosynthesis, it can reduce hydroxycinnamoyl-CoAs.

-

Ferulate 5-Hydroxylase (F5H): A cytochrome P450 monooxygenase (CYP84A1) that hydroxylates feruloyl-CoA at the 5-position to generate 5-hydroxyferuloyl-CoA.[4][5] This is a key step towards syringyl lignin and sinapate derivatives.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyferuloyl-CoA to produce this compound. While its name suggests a preference for caffeic acid, it is crucial for the 5-O-methylation step in this compound synthesis.[3][6]

From this compound, the pathway branches to the synthesis of various sinapate esters. The initial step is the formation of sinapoylglucose, catalyzed by UDP-glucose:sinapate glucosyltransferase (SGT) , a member of the UGT84A family (e.g., UGT84A2).[7][8] Sinapoylglucose then serves as a donor for the synthesis of other sinapate esters:

-

Sinapoylmalate: Synthesized by sinapoylglucose:malate sinapoyltransferase (SMT) . Sinapoylmalate is a major soluble phenolic in the leaves and acts as a UV protectant.[9][10][11]

-

Sinapoylcholine: Synthesized by sinapoylglucose:choline (B1196258) sinapoyltransferase (SCT) . This ester accumulates primarily in the seeds.[8]

-

Sinapoylated Anthocyanins: Formed by sinapoylglucose:anthocyanin sinapoyltransferase (SAT) .[12]

-

1,2-Disinapoylglucose: Synthesized from two molecules of sinapoylglucose by sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) .[12]

Quantitative Data

Quantitative analysis of the intermediates and end-products of the this compound pathway, as well as the kinetic properties of its enzymes, are crucial for understanding the metabolic flux and regulation of this pathway.

Metabolite Concentrations

The concentrations of sinapate esters vary depending on the developmental stage and environmental conditions.

| Metabolite | Tissue | Condition | Concentration | Reference |

| Sinapoylmalate | Leaves (3-week-old) | Wild-Type | ~1.8 µmol/g fresh weight | [13] |

| Sinapoylmalate | Leaves (3-week-old) | ref1 mutant | <10% of Wild-Type | [13] |

| Sinapoylcholine | Mature Seeds | Wild-Type | ~12 nmol/mg seed | [13] |

| Sinapoylcholine | Mature Seeds | ref1 mutant | ~25% of Wild-Type | [13] |

| Sinapoylmalate | Seedlings (10-14 days old) | Wild-Type | Maximal accumulation | [3] |

Enzyme Kinetics

The kinetic parameters of the enzymes in the this compound pathway provide insights into their substrate specificity and catalytic efficiency. While a complete kinetic dataset for all Arabidopsis enzymes is not available, data from Arabidopsis and other plant species offer valuable information.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Organism | Reference |

| HCT | p-Coumaroyl-CoA | 13 | 1.1 | 0.085 | Physcomitrella patens | [14] |

| HCT | Shikimate | 220 | 5.1 | 0.023 | Physcomitrella patens | [14] |

| C3'H | p-Coumaroyl shikimate | - | - | High turnover rate | General | [2] |

| COMT | Caffeic Acid | 99 | 1.33 | 0.013 | Ligusticum chuanxiong | [15] |

| COMT | N-acetylserotonin | 233 | 0.03 | 0.00013 | Arabidopsis thaliana | [15] |

| SCT | Sinapoylglucose | 150-375 (depending on choline conc.) | - | - | Arabidopsis thaliana | [16] |

| SCT | Choline | 10,000-100,000 (depending on sinapoylglucose conc.) | - | - | Arabidopsis thaliana | [16] |

Note: Kinetic data can vary significantly depending on the experimental conditions (pH, temperature) and the specific isoform of the enzyme. The data for HCT and COMT from other species are provided as an indication of their potential kinetic properties.

Experimental Protocols

Enzyme Assay for 4-Coumarate:CoA Ligase (4CL)

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings or stems)

-

Extraction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

-

Substrate solutions: 10 mM p-coumaric acid, 10 mM ATP, 5 mM Coenzyme A

-

Spectrophotometer capable of measuring absorbance at 333 nm

Procedure:

-

Protein Extraction:

-

Homogenize plant tissue in liquid nitrogen.

-

Resuspend the powder in ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, 2 mM ATP, and 0.2 mM p-coumaric acid.

-

Add a known amount of protein extract to the reaction mixture.

-

Initiate the reaction by adding 0.1 mM Coenzyme A.

-

Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

The rate of reaction is proportional to the 4CL activity.

-

Quantification of Sinapate Esters by HPLC

This method allows for the separation and quantification of major sinapate esters.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Extraction solvent: 80% (v/v) methanol (B129727)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase A: 0.1% (v/v) formic acid in water

-

Mobile phase B: 0.1% (v/v) formic acid in acetonitrile

-

Standards: Sinapoylglucose, sinapoylmalate, sinapoylcholine

Procedure:

-

Extraction:

-

Grind plant tissue in liquid nitrogen.

-

Extract with 80% methanol at 4°C with shaking.

-

Centrifuge to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the C18 column.

-

Elute with a gradient of mobile phase B in A (e.g., 5% to 95% B over 30 minutes).

-

Monitor the absorbance at 330 nm.

-

Identify and quantify the sinapate esters by comparing their retention times and peak areas to those of the standards.

-

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound and its derivatives is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

Transcriptional Regulation by MYB Transcription Factors

A number of MYB transcription factors are known to regulate the expression of genes in the phenylpropanoid pathway. These can act as either activators or repressors.

-

Positive Regulators: MYB11, MYB12, and MYB111 are key activators of early flavonoid biosynthesis genes.[17] MYB20, MYB42, MYB43, and MYB85 directly activate lignin and phenylalanine biosynthesis genes.[18] MYB99, in a triad (B1167595) with MYB21 and MYB24, controls the production of flavonols and other phenylpropanoids in the pollen coat.[4]

-

Negative Regulators: MYB3, MYB4, and MYB7 can act as repressors of phenylpropanoid biosynthesis, providing a mechanism for fine-tuning metabolic flux.[17]

UV-B Signaling Pathway

Exposure to UV-B radiation induces the accumulation of sinapoylmalate, which acts as a sunscreen. This response is mediated by the UVR8 photoreceptor.

-

UVR8 Activation: UV-B light triggers the monomerization and activation of the UVR8 protein.

-

Interaction with COP1: Activated UVR8 interacts with the E3 ubiquitin ligase COP1, preventing the degradation of its target proteins.

-

HY5/HYH Accumulation: The transcription factors ELONGATED HYPOCOTYL 5 (HY5) and its homolog HYH are stabilized.

-

Gene Induction: HY5 and HYH bind to the promoters of target genes, including FAH1, leading to their increased expression and subsequent accumulation of sinapoylmalate.[5]

Visualizations

This compound Biosynthesis Pathway

Caption: Core biosynthesis pathway of this compound and its derivatives in Arabidopsis thaliana.

UV-B Signaling Pathway Regulating Sinapoylmalate Accumulation

Caption: UV-B light signaling pathway leading to sinapoylmalate accumulation.

Experimental Workflow for Metabolite Quantification

Caption: A typical workflow for the quantification of sinapate esters from plant tissue.

References

- 1. researchgate.net [researchgate.net]

- 2. Knockdown of p-Coumaroyl Shikimate/Quinate 3′-Hydroxylase Delays the Occurrence of Post-Harvest Physiological Deterioration in Cassava Storage Roots [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A MYB Triad Controls Primary and Phenylpropanoid Metabolites for Pollen Coat Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caffeic acid O-methyltransferase (COMT) | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sinapate esters in brassicaceous plants: biochemistry, molecular biology, evolution and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunolocalization of 1- O-sinapoylglucose:malate sinapoyltransferase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Related Arabidopsis Serine Carboxypeptidase-Like Sinapoylglucose Acyltransferases Display Distinct But Overlapping Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 Gene Encodes an Aldehyde Dehydrogenase Involved in Ferulic Acid and Sinapic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. MYB20, MYB42, MYB43, and MYB85 Regulate Phenylalanine and Lignin Biosynthesis during Secondary Cell Wall Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sinapoyl-CoA: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapoyl-coenzyme A (sinapoyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a metabolic route in plants responsible for the biosynthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and sinapoyl esters, are crucial for plant development, defense, and interaction with the environment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its key metabolic pathways, to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is an activated thioester derivative of sinapic acid, linked to coenzyme A. This activation renders the sinapoyl group readily transferable in various enzymatic reactions.

Chemical Structure

The chemical structure of this compound consists of a sinapoyl group attached to the sulfhydryl group of coenzyme A. The systematic name for this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₆N₇O₂₀P₃S | --INVALID-LINK--[1] |

| Molecular Weight | 973.73 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| CAS Number | 54429-80-0 | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in water and methanol.[4] | General knowledge of acyl-CoAs |

| pKa | Data not available | |

| UV-Vis Absorbance (λmax) | ~320-350 nm (for sinapoyl group) | --INVALID-LINK--[5] |

| Molar Extinction Coefficient (ε) | ~21,000 L·mol⁻¹·cm⁻¹ (for sinapoyl group) | --INVALID-LINK--[5] |

| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O | --INVALID-LINK--[1] |

| InChIKey | RBFUWESMWRUGFY-GSNIOFLCSA-N | --INVALID-LINK--[1] |

Biological Significance and Metabolic Pathways

This compound is a central branching point in the phenylpropanoid pathway, leading to the synthesis of various important plant metabolites.

Phenylpropanoid Biosynthesis

The general phenylpropanoid pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule can then be further modified to generate other hydroxycinnamoyl-CoAs, including this compound.

Lignin Biosynthesis

This compound is a direct precursor for the synthesis of syringyl (S) lignin, one of the three major types of lignin monomers. The reduction of this compound to sinapaldehyde (B192390) is a key committed step in this pathway.

Flavonoid Biosynthesis

While p-coumaroyl-CoA is the primary entry point into the flavonoid biosynthesis pathway, the pool of hydroxycinnamoyl-CoAs, including this compound, can influence the overall flux and types of flavonoids produced. The core pathway leads to the synthesis of various flavonoid classes.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from sinapic acid using a 4-coumarate:CoA ligase (4CL) enzyme, which often exhibits activity towards a range of hydroxycinnamic acids.[6]

Materials:

-

Sinapic acid

-

Coenzyme A (CoA)

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Purified 4-coumarate:CoA ligase (4CL) enzyme (e.g., recombinant Os4CL from rice)

-

HPLC system for purification

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.4)

-

2.5 mM ATP

-

5 mM MgCl₂

-

400 µM Sinapic acid

-

800 µM Coenzyme A

-

40 µg/mL purified 4CL enzyme

-

-

Incubate the reaction mixture at 30°C in the dark with gentle mixing for an extended period (e.g., overnight).

-

Monitor the reaction progress by taking small aliquots and analyzing them via HPLC. The formation of this compound can be detected by its characteristic UV absorbance.

-

Once the reaction is complete, purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

-

Lyophilize the purified fractions containing this compound to obtain a stable powder.

References

- 1. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 2. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Blueprint of Sinapoyl-CoA: A Technical Guide to its Biosynthesis and Regulation

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Sinapoyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as a precursor for a multitude of secondary metabolites crucial for plant development, defense, and human health, including lignin (B12514952), sinapate esters, and flavonoids. The precise control of its synthesis is paramount for metabolic flux and is governed by a sophisticated, multi-layered genetic regulatory network. This technical guide provides an in-depth exploration of the genetic regulation of this compound synthesis, detailing the core biosynthetic pathway, the hierarchical transcriptional control network, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on enzyme kinetics and gene expression are summarized to provide a clear comparative overview for researchers.

The Core Biosynthetic Pathway to this compound

The synthesis of this compound begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway before branching into monolignol biosynthesis. The consensus pathway, primarily elucidated in model organisms like Arabidopsis thaliana and Populus species, involves a series of enzymatic conversions. The formation of feruloyl-CoA and this compound occurs predominantly through the sequential hydroxylation and methylation of CoA thioesters, rather than the free acids.[1]

The key enzymes and their corresponding genes are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid. In Arabidopsis, this is encoded by a small family of genes (PAL1, PAL2, PAL3, PAL4).[2][3]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA. This is a critical branch point. Plants possess multiple 4CL isoforms with varying substrate specificities.[4][5][6][7][8]

-

p-Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl moiety to shikimate, forming p-coumaroyl shikimate.[9]

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A cytochrome P450 that hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.

-

HCT (reverse reaction): HCT can also catalyze the conversion of caffeoyl shikimate back to caffeoyl-CoA, though this reverse reaction can be kinetically unfavorable in some species.[10]

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. This enzyme is critical for providing flux towards both guaiacyl and syringyl lignin.[11][12]

-

Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H): A key P450 enzyme that hydroxylates feruloyl-CoA, coniferaldehyde, and coniferyl alcohol at the 5-position. Its action on feruloyl-CoA is a step towards 5-hydroxyferuloyl-CoA.[13]

-

Caffeic Acid O-Methyltransferase (COMT) / 5-hydroxyconiferaldehyde (B1237348) O-methyltransferase: While traditionally named for its action on caffeic acid, this enzyme is highly efficient at methylating 5-hydroxyferuloyl-CoA to produce This compound . It also methylates 5-hydroxyconiferaldehyde to sinapaldehyde.[9][12][14]

The Transcriptional Regulatory Network

The expression of the structural genes involved in this compound synthesis is tightly controlled by a hierarchical network of transcription factors (TFs), primarily from the NAC and R2R3-MYB families. This network ensures that the production of phenylpropanoids is coordinated with plant growth, development (particularly secondary cell wall formation), and responses to environmental stimuli.

Master Switches: NAC Transcription Factors

At the top of the regulatory hierarchy are the plant-specific NAC domain TFs. In Arabidopsis, members such as SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN1 (SND1/NST3) and VASCULAR-RELATED NAC-DOMAIN7 (VND7) act as master switches.[15][16] They initiate the entire secondary cell wall formation program, including lignin biosynthesis, by directly binding to the promoters of second-tier regulators.[5][9]

Secondary Regulators: MYB Transcription Factors

Directly downstream of the master NAC TFs are several R2R3-MYB TFs. Key activators in Arabidopsis include MYB46 and its functional homolog MYB83 .[17][18][19] These TFs are directly activated by SND1 and VND7 and, in turn, bind to specific cis-regulatory elements (e.g., SMRE - Secondary wall MYB-Responsive Element) in the promoters of numerous structural genes.[20] This includes genes from the general phenylpropanoid pathway (PAL1, C4H, 4CL1), as well as enzymes further down the monolignol branch (HCT, CCoAOMT, F5H1).[20]

Other MYB TFs act as repressors. For example, AtMYB4 functions as a transcriptional repressor, down-regulating the expression of early biosynthetic genes like C4H, thereby controlling the flux into the pathway and the accumulation of UV-protective sinapate esters.[21]

Quantitative Data Presentation

Quantitative analysis of enzyme kinetics and gene expression is fundamental to understanding metabolic flux and regulatory control.

Enzyme Kinetic Parameters

The substrate specificity and catalytic efficiency of key enzymes determine the metabolic flow through the pathway. The Michaelis-Menten constant (Km) indicates substrate affinity (lower is higher), while catalytic efficiency (kcat/Km or Vmax/Km) reflects the overall performance of the enzyme.

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms

| Enzyme Source | Isoform | Substrate | Km (µM) | Relative Vmax/Km (%) | Reference(s) |

|---|---|---|---|---|---|

| Arabidopsis thaliana | At4CL1 | p-Coumaric Acid | 18 | 100 | [5] |

| Caffeic Acid | 11 | 205 | [5] | ||

| Ferulic Acid | 199 | 18 | [5] | ||

| Arabidopsis thaliana | At4CL4 | p-Coumaric Acid | 38 | 65 | [5] |

| Ferulic Acid | 28 | 89 | [5] | ||

| Sinapic Acid | 26 | 100 | [5] | ||

| Populus trichocarpa | Pt4CL1 | p-Coumaric Acid | 82.6 | 100 | [7] |

| Ferulic Acid | 102 | 48 | [7] | ||

| Morus atropurpurea | Ma4CL3 | p-Coumaric Acid | 10.49 | 100 | [6] |

| | | Caffeic Acid | 28.53 | 29 |[6] |

Table 2: Kinetic Parameters of Other Key Biosynthetic Enzymes

| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

|---|---|---|---|---|---|

| HCT | Physcomitrella patens | p-Coumaroyl-CoA | 15 | 5.1 | [18] |

| Shikimate | 220 | - | [18] | ||

| CCoAOMT | Petroselinum crispum | Caffeoyl-CoA | 1.6 | - | [11] |

| F5H | Arabidopsis thaliana | Ferulate | 2900 | - | [13] |

| Coniferaldehyde | 3.2 | - | [13] |

| | | Coniferyl Alcohol | 5.5 | - |[13] |

Gene Expression and Metabolite Accumulation Data

Genetic modifications provide direct evidence for gene function. Overexpression or knockout of regulatory and structural genes leads to predictable changes in downstream gene expression and metabolite profiles.

Table 3: Impact of Genetic Regulation on Gene Expression and Metabolite Levels

| Genetic Background | Gene(s) Modified | Target Gene/Metabolite | Fold Change / Effect | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | AtMYB4 overexpression | C4H transcript | ~75% decrease | [21] |

| CCoAOMT transcript | ~2.5-fold increase | [21] | ||

| Sinapate Esters | Reduced levels | [21] | ||

| Arabidopsis thaliana | atmyb4 mutant | C4H transcript | ~2-fold increase | [21] |

| CCoAOMT transcript | ~50% decrease | [21] | ||

| Arabidopsis thaliana | MYB99 overexpression | PAL, C4H, 4CL transcripts | Up-regulated | [22] |

| Populus tremula x alba | CCoAOMT antisense | CCoAOMT Activity | ~70% reduction | [12] |

| Total Lignin Content | 25-45% reduction | [12] | ||

| Arabidopsis thaliana | tt4 (CHS) mutant | Sinapate-derived metabolites | Elevated levels | [15] |

| Arabidopsis thaliana | sng1 (SMT) mutant | Sinapoylglucose | Accumulates | [23] |

| | | Sinapoylmalate | Not detectable |[23] |

Key Experimental Protocols

The elucidation of the this compound regulatory network relies on a suite of molecular biology and biochemical techniques. Detailed below are methodologies for cornerstone experiments.

Protocol: Transient Gene Expression in Nicotiana benthamiana

This method, also known as agroinfiltration, is used to rapidly assess the function of a transcription factor by observing its effect on a target promoter fused to a reporter gene (e.g., GUS or Luciferase).

-

Vector Construction: Clone the transcription factor of interest into a plant expression vector under a strong constitutive promoter (e.g., CaMV 35S). Clone the promoter of a target structural gene (e.g., C4H promoter) upstream of a reporter gene in a separate vector.

-

Agrobacterium Transformation: Transform these constructs, along with a p19 silencing suppressor construct, into Agrobacterium tumefaciens strains (e.g., GV3101, EHA105) via electroporation.[23][24]

-

Culture Preparation: Grow individual Agrobacterium strains overnight at 28°C in LB medium with appropriate antibiotics. Pellet the cells by centrifugation (e.g., 4,000 x g, 10 min) and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone).[21][24]

-

Infiltration: Adjust the optical density (OD₆₀₀) of each bacterial suspension to a final concentration of 0.2-0.8. For co-infiltration, mix the suspensions (TF, reporter, p19). Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of leaves on 4-5 week old N. benthamiana plants.[21]

-

Analysis: After 2-4 days of incubation, analyze reporter gene expression. For GUS, perform histochemical staining with X-Gluc. For Luciferase, image luminescence after applying a luciferin (B1168401) substrate. Quantify the activation by measuring fluorescence or luminescence intensity.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct physical binding of a transcription factor to a specific DNA sequence (cis-element) within a gene promoter.

-

Protein Expression: Express and purify the transcription factor of interest, typically as a recombinant protein from E. coli (e.g., with a His-tag or GST-tag).

-

Probe Preparation: Synthesize complementary single-stranded DNA oligonucleotides (30-50 bp) corresponding to the putative binding site in the target promoter. Label one oligo with a non-radioactive tag (e.g., biotin (B1667282) or an infrared dye like IRDye). Anneal the complementary strands to create a double-stranded, labeled probe.[2][3]

-

Binding Reaction: Incubate the purified protein and the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 2.5% glycerol) for 20-30 minutes at room temperature.[25] For competition assays, add a 50-100 fold molar excess of an unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

-

Electrophoresis: Load the binding reactions onto a native (non-denaturing) 4-6% polyacrylamide gel in a cold buffer (e.g., 0.5x TBE). Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.[2]

-

Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using chemiluminescence (for biotin) or direct scanning (for infrared dyes). A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. This shift should disappear in the presence of the cold competitor probe.

Protocol: Gene Silencing via RNA Interference (RNAi)

RNAi is used to down-regulate the expression of a specific gene to study the resulting phenotype (a reverse genetics approach).

-

Construct Design: Select a unique 300-400 bp fragment of the target gene's coding sequence. Amplify two copies of this fragment.

-

Vector Assembly: Clone the two fragments as an inverted repeat (head-to-head, tail-to-tail) separated by an intron into a plant transformation vector. This "hairpin" structure is highly effective at triggering the RNAi machinery. The entire cassette is driven by a constitutive (e.g., 35S) or tissue-specific promoter.[17]

-

Plant Transformation: Introduce the RNAi vector into Agrobacterium tumefaciens and transform Arabidopsis using the floral dip method.

-

Selection and Analysis: Select transgenic plants (T1 generation) on an appropriate antibiotic or herbicide. Allow self-pollination to generate T2 and T3 generations.

-

Validation: Confirm the down-regulation of the target gene's transcript using quantitative real-time PCR (qRT-PCR). Analyze the plants for expected phenotypes, such as altered lignin content or changes in sinapate ester profiles, using techniques like phloroglucinol (B13840) staining or HPLC.[10]

Conclusion

The genetic regulation of this compound synthesis is a paradigm of metabolic control, integrating developmental programs with environmental responses through a hierarchical transcriptional network. The master NAC regulators and their downstream MYB targets provide multiple points of control, allowing for precise modulation of metabolic flux into the various branches of the phenylpropanoid pathway. For researchers, understanding this intricate system is key to engineering plants with modified cell walls for biofuel production, enhanced disease resistance, or improved nutritional qualities. For drug development professionals, the enzymes and transcription factors in this pathway represent potential targets for modulating the production of valuable bioactive compounds. The continued application of the detailed molecular and biochemical protocols herein will undoubtedly uncover further layers of this complex and vital regulatory system.

References

- 1. Connected Papers | Find and explore academic papers [connectedpapers.com]

- 2. researchgate.net [researchgate.net]

- 3. Genome-wide characterization of PAL, C4H, and 4CL genes regulating the phenylpropanoid pathway in Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete Proteomic-Based Enzyme Reaction and Inhibition Kinetics Reveal How Monolignol Biosynthetic Enzyme Families Affect Metabolic Flux and Lignin in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Characterization of Caffeoyl-Coenzyme A-Specific 3-O-Methyltransferase from Elicited Parsley Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Metabolome Analysis of Biosynthetic Mutants Reveals a Diversity of Metabolic Changes and Allows Identification of a Large Number of New Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The MYB46/MYB83-mediated transcriptional regulatory programme is a gatekeeper of secondary wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MYB20, MYB42, MYB43, and MYB85 Regulate Phenylalanine and Lignin Biosynthesis during Secondary Cell Wall Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A MYB Triad Controls Primary and Phenylpropanoid Metabolites for Pollen Coat Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Real-time PCR Analysis of ScMYB Gene Expression in Saccharum officinarum Co86032 under Drought-induced Abiotic Stress Conditions – Biosciences Biotechnology Research Asia [biotech-asia.org]

Sinapoyl-CoA: A Central Precursor in the Biosynthesis of Plant Secondary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a pivotal activated thioester derived from the phenylpropanoid pathway in plants. It serves as a crucial branch-point intermediate, directing carbon flux towards the biosynthesis of a diverse array of secondary metabolites. These compounds, including lignins, sinapate esters, and certain flavonoids, are not only integral to plant growth, development, and defense but also possess significant pharmacological properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its metabolic fate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. The core pathway leading to this compound involves a series of enzymatic reactions, including deamination, hydroxylation, methylation, and CoA ligation.

Two primary routes for the formation of feruloyl-CoA and subsequently this compound have been identified. A key pathway proceeds via the methylation of p-coumaroyl-CoA at the CoA-ester stage. In this route, S-adenosyl-L-methionine:caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) plays a critical role in catalyzing the methylation steps.[1] This enzyme facilitates the conversion of caffeoyl-CoA to feruloyl-CoA and 5-hydroxyferuloyl-CoA to this compound.[1][2]

dot

Caption: Biosynthesis pathway of this compound.

This compound as a Precursor for Secondary Metabolites

Once synthesized, this compound is channeled into several key metabolic pathways, leading to the formation of structurally and functionally diverse secondary metabolites.

Lignin (B12514952) Biosynthesis

This compound is a primary precursor for the synthesis of syringyl (S) lignin, a major component of the cell walls of angiosperms. The reduction of this compound to sinapaldehyde (B192390) is a critical step in this pathway, catalyzed by cinnamoyl-CoA reductase (CCR). Subsequently, sinapaldehyde is reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD). Sinapyl alcohol is then transported to the cell wall, where it is oxidized and polymerized into the S-lignin polymer.

dot

Caption: Role of this compound in S-lignin biosynthesis.

Sinapate Ester Biosynthesis

This compound is a precursor to a variety of sinapate esters, which are involved in UV protection, defense against pathogens, and as intermediates in other metabolic pathways. A key intermediate in this pathway is 1-O-sinapoyl-β-glucose, which is formed from sinapic acid. While this compound is not the direct donor for the synthesis of many sinapate esters, its hydrolysis to sinapic acid is a prerequisite. The enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, forming sinapoyl malate, a major soluble phenolic in many Brassicaceae species.[3][4][5][6]

dot

Caption: Biosynthesis of major sinapate esters.

Flavonoid Biosynthesis

While p-coumaroyl-CoA is the direct precursor that enters the flavonoid biosynthesis pathway, sinapoyl moieties can be incorporated into flavonoid structures at later stages.[7][8][9][10] This acylation is catalyzed by various acyltransferases that often utilize 1-O-sinapoyl-β-glucose as the acyl donor, rather than this compound directly. These sinapoylated flavonoids have altered stability, solubility, and biological activity. For instance, in cauliflower, glycosylated kaempferol (B1673270) can be acylated with sinapoyl moieties.[11]

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved in this compound metabolism are critical for determining the flux of intermediates through the different biosynthetic branches. The following tables summarize key kinetic parameters for 4-coumarate:CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR) from various plant species.

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms for Phenylpropanoid Precursors

| Enzyme Source | Isoform | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Arabidopsis thaliana | At4CL4 | Sinapic acid | - | - | [12][13] |

| Arabidopsis thaliana | At3g21230 | Sinapic acid | 23 ± 8 | 83 ± 13 | [14] |

| Leucaena leucocephala | Ll4CL1 | Sinapic acid | - | - | [15] |

| Populus trichocarpa x P. deltoides | Native isoforms | Sinapic acid | Inactive | Inactive | [16] |

Note: A dash (-) indicates that the specific value was not reported in the cited literature.

Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) Isoforms for this compound and Related Substrates

| Enzyme Source | Isoform | Substrate | Km (µM) | kcat/Km (µM-1min-1) | Reference |

| Arabidopsis thaliana | CCR1 | This compound | 6.32 | - | [17] |

| Medicago truncatula | CCR2 | This compound | Substrate inhibition | - | [18] |

| Triticum aestivum | Ta-CCR1 | This compound | Lower than feruloyl-CoA | Lower than feruloyl-CoA | [19] |

| Oryza sativa | OsCCR19 | This compound | 62.54 | 0.55 | [20] |

| Oryza sativa | OsCCR20 | This compound | 23.34 | 0.24 | [20] |

| Populus tomentosa | PtoCCR7 | This compound | - | - | [21] |

| Petunia hybrida | Ph-CCR1 | This compound | - | 65.4% of feruloyl-CoA activity | [22] |

Note: A dash (-) indicates that the specific value was not reported in the cited literature.

Experimental Protocols

Extraction of this compound from Plant Tissues

The accurate quantification of this compound requires a robust extraction protocol that minimizes degradation and ensures high recovery. The following protocol is a composite of established methods for acyl-CoA extraction from plant tissues.[23][24][25][26][27]

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

5% (w/v) 5-sulfosalicylic acid (SSA) solution, ice-cold

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Quenching and Grinding: Immediately freeze freshly harvested plant tissue in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenization and Protein Precipitation: Transfer approximately 100 mg of the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold 5% SSA solution. Vortex vigorously for 1 minute.

-

Centrifugation: Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

-

Solid-Phase Extraction (Optional but Recommended):

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the acyl-CoAs with 1 mL of methanol.

-

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol).

dot

Caption: Experimental workflow for this compound extraction.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.[28][29][30][31][32]

Instrumentation:

-

HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be determined by direct infusion of a standard. A common fragmentation involves the loss of the phosphopantetheine moiety.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., 13C-labeled this compound) should be used for accurate quantification.

Regulation of this compound Metabolism and Response to Stress

The metabolic flux through the this compound pathway is tightly regulated at multiple levels, including gene expression of key biosynthetic enzymes. Abiotic stresses such as drought, salinity, and high light intensity have been shown to induce the expression of genes involved in the phenylpropanoid pathway, including those leading to the synthesis of lignin and other phenolic compounds.[33][34] This upregulation is a key component of the plant's defense and acclimation response, leading to the reinforcement of cell walls through lignification and the accumulation of protective compounds like sinapate esters. The concentration of this compound and its derivatives can, therefore, serve as biomarkers for plant stress responses. For example, studies have shown that abiotic stress can lead to an increase in lignin deposition, which is correlated with an increase in the abundance of Cinnamoyl-CoA Reductase (CCR) protein.[33][34]

Conclusion

This compound stands at a critical metabolic crossroads in plant secondary metabolism. Its biosynthesis and subsequent conversion into lignin, sinapate esters, and acylated flavonoids are fundamental processes for plant survival and adaptation. For researchers in the fields of plant science, natural product chemistry, and drug development, a thorough understanding of the pathways involving this compound is essential. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further investigation into the regulation of this pathway and the exploitation of its products for agricultural and pharmaceutical applications. The continued development of advanced analytical techniques will undoubtedly shed further light on the intricate network of reactions centered around this key metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sinapoylglucose—malate O-sinapoyltransferase - Wikipedia [en.wikipedia.org]

- 6. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]

- 21. Characterization of the cinnamoyl-CoA reductase (CCR) gene family in Populus tomentosa reveals the enzymatic active sites and evolution of CCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Abiotic stress induces change in Cinnamoyl CoA Reductase (CCR) protein abundance and lignin deposition in developing seedlings of Leucaena leucocephala - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pure.psu.edu [pure.psu.edu]

Unraveling the Cellular Compartmentation of Sinapoyl-CoA Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of sinapoyl-CoA, a key intermediate in the phenylpropanoid pathway, is crucial for the production of a diverse array of secondary metabolites in plants, including lignin, flavonoids, and sinapate esters which play vital roles in plant development, defense, and response to environmental stimuli. The spatial organization of the biosynthetic enzymes involved in this pathway within the cell is a critical factor in regulating metabolic flux and channeling. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of the core enzymes in the this compound biosynthetic pathway. We present a consolidated summary of experimental findings, detailed protocols for key localization techniques, and visual representations of the pathway and experimental workflows to serve as a valuable resource for researchers in the field.

The this compound Biosynthetic Pathway

The conversion of phenylalanine to this compound involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes. The core pathway is generally understood to proceed as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate to yield caffeoyl shikimate.

-

HCT (acting in reverse): It has been proposed that HCT can also catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA.[1]

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. A subsequent hydroxylation and methylation step (not shown in detail in all models) leads to this compound.[2]

The following diagram illustrates the core enzymatic steps in the this compound biosynthetic pathway.

Subcellular Localization of Biosynthetic Enzymes

The subcellular localization of the enzymes in the this compound pathway has been investigated using a variety of experimental techniques, primarily subcellular fractionation followed by Western blotting, in situ immunolocalization, and the expression of fluorescently tagged fusion proteins. The findings from numerous studies are summarized in the table below. It is important to note that the localization of some enzymes, particularly PAL and CCoAOMT, appears to be complex and may be influenced by factors such as plant species, tissue type, developmental stage, and environmental conditions.

| Enzyme | Reported Subcellular Localization(s) | Plant Species Studied | Experimental Method(s) | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Cytosol, Microsomes (ER-associated), Nucleus | Nicotiana tabacum, Vanilla planifolia, Anoectochilus roxburghii, A. formosanus | Subcellular fractionation, GFP fusion and confocal microscopy | [3][4][5] |

| Cinnamate 4-Hydroxylase (C4H) | Endoplasmic Reticulum (ER) | Populus trichocarpa x P. deltoides, Arabidopsis thaliana, Nicotiana tabacum | Subcellular fractionation, GFP fusion and confocal microscopy | [3][4][6][7] |

| 4-Coumarate:CoA Ligase (4CL) | Cytosol, Peroxisome | Vanilla planifolia, Camellia sinensis, Populus species | Prediction, GFP fusion and confocal microscopy | [3][8][9][10][11] |

| Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) | Cytosol (inferred from immunolocalization in vascular tissues) | Nicotiana tabacum, Zoysia japonica | Immunolocalization, YFP fusion | [1][12] |

| p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) | Endoplasmic Reticulum (ER) | Arabidopsis thaliana, Medicago truncatula, Populus species | Immunolocalization, GFP fusion | [13][14][15] |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Cytosol, Nucleus, Plasma Membrane | Zinnia elegans, Various dicots, Gossypium hirsutum, Sugarcane, Maize | Immunolocalization, GFP fusion and confocal microscopy | [16][17][18][19][20] |

Experimental Protocols

Accurate determination of subcellular localization is fundamental to understanding the organization of metabolic pathways. Below are detailed protocols for three widely used techniques in plant cell biology.

Subcellular Fractionation of Plant Tissues

This protocol describes a differential centrifugation method to separate major subcellular compartments from plant leaf tissue.

Materials:

-

Fresh plant leaf tissue

-

Grinding buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM DTT, 1 mM PMSF, 1% (w/v) PVP)

-

Wash buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂)

-

Resuspension buffer for microsomes (e.g., 50 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Mortar and pestle, chilled

-

Miracloth or several layers of cheesecloth

-

Centrifuge tubes (for low and high speeds)

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Homogenization: Harvest fresh leaf tissue and immediately place it in a chilled mortar on ice. Add ice-cold grinding buffer (approximately 3 mL per gram of tissue) and grind gently but thoroughly to a fine homogenate.

-

Filtration: Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled centrifuge tube.

-

Low-Speed Centrifugation (Chloroplast and Nuclei Pellet): Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C. The pellet will contain intact chloroplasts, nuclei, and cell debris. The supernatant is the crude cytosolic and microsomal fraction.

-

Collection of Supernatant: Carefully decant the supernatant into a new, chilled ultracentrifuge tube.

-

High-Speed Centrifugation (Microsomal Pellet): Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction (containing ER, Golgi, and plasma membrane vesicles), and the supernatant is the soluble cytosolic fraction.

-

Washing the Microsomal Pellet: Discard the supernatant. Resuspend the microsomal pellet in wash buffer and centrifuge again at 100,000 x g for 45 minutes at 4°C to remove cytosolic contaminants.

-

Final Fractions: The final supernatant is the purified cytosolic fraction. The pellet is the washed microsomal fraction, which can be resuspended in a minimal volume of resuspension buffer for further analysis (e.g., Western blotting).

The following diagram outlines the workflow for subcellular fractionation.

Agroinfiltration for Transient Protein Expression in Nicotiana benthamiana

This protocol describes the transient expression of a protein of interest fused to a fluorescent reporter (e.g., GFP) in N. benthamiana leaves for in vivo localization studies using confocal microscopy.[21][22]

Materials:

-

Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the gene of interest fused to a fluorescent protein reporter under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

LB medium with appropriate antibiotics.

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).

-

1 mL needleless syringe.

-

Confocal laser scanning microscope.

Procedure:

-

Agrobacterium Culture: Inoculate a single colony of Agrobacterium containing the expression construct into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.

-

Sub-culturing: The next day, inoculate 1 mL of the overnight culture into 20 mL of fresh LB with antibiotics and grow for another 4-6 hours until the OD₆₀₀ reaches 0.6-0.8.

-

Preparation of Infiltration Suspension: Pellet the bacteria by centrifugation at 4,000 x g for 10 minutes. Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0. Incubate at room temperature for 2-3 hours without shaking.

-

Infiltration: Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of a young, fully expanded N. benthamiana leaf. Apply gentle counter-pressure with a finger on the adaxial (upper) side and slowly infiltrate the bacterial suspension into the leaf tissue. A successfully infiltrated area will appear water-soaked.

-

Incubation: Keep the infiltrated plants under normal growth conditions for 2-3 days to allow for T-DNA transfer and protein expression.

-

Confocal Microscopy: Excise a small section of the infiltrated leaf area and mount it in a drop of water on a microscope slide. Observe the fluorescence of the reporter protein using a confocal laser scanning microscope with the appropriate excitation and emission settings. Co-localization with known organelle markers can be achieved by co-infiltrating with constructs expressing fluorescently tagged organelle-specific proteins.

The following diagram illustrates the agroinfiltration workflow.

Whole-Mount Immunolocalization in Plant Tissues

This protocol provides a general framework for the in situ detection of a target protein in fixed and permeabilized plant tissues using specific primary and fluorescently labeled secondary antibodies.[23][24][25]

Materials:

-

Plant tissue (e.g., root tips, young leaves).

-

Fixation buffer (e.g., 4% (w/v) paraformaldehyde in 1x PBS, pH 7.4).

-

Permeabilization solution (e.g., 1% (v/v) Triton X-100 in 1x PBS).

-

Blocking solution (e.g., 5% (w/v) BSA in 1x PBS).

-

Primary antibody (specific to the target protein).

-

Fluorescently labeled secondary antibody (recognizes the primary antibody).

-

Wash buffer (e.g., 1x PBS with 0.1% (v/v) Tween-20).

-

Mounting medium with an anti-fade reagent.

-

Microscope slides and coverslips.

Procedure:

-

Fixation: Immediately immerse the plant tissue in fixation buffer and apply a vacuum for 15-30 minutes to facilitate infiltration. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the tissue several times with 1x PBS to remove the fixative.

-

Permeabilization: Incubate the tissue in permeabilization solution for 30-60 minutes at room temperature to allow antibody penetration.

-

Blocking: Wash the tissue with wash buffer and then incubate in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the tissue with the primary antibody diluted in blocking solution overnight at 4°C with gentle agitation.

-

Washing: Wash the tissue extensively with wash buffer over several hours to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the tissue with the fluorescently labeled secondary antibody diluted in blocking solution for 2-4 hours at room temperature in the dark.

-

Final Washes: Wash the tissue extensively with wash buffer in the dark to remove unbound secondary antibody.

-

Mounting and Visualization: Mount the tissue in a drop of mounting medium on a microscope slide. Observe the fluorescence signal using a confocal or epifluorescence microscope.

Discussion and Future Perspectives

The subcellular localization of this compound biosynthetic enzymes reveals a complex spatial organization. The initial and final soluble enzymes of the pathway, such as PAL, 4CL, HCT, and CCoAOMT, are predominantly found in the cytoplasm, with some evidence for their association with other compartments like the nucleus and peroxisomes. In contrast, the cytochrome P450 monooxygenases, C4H and C3'H, are firmly anchored to the endoplasmic reticulum. This distribution suggests the existence of metabolic channeling, where intermediates are passed between enzymes in close proximity, potentially forming metabolons associated with the ER surface. The dual localization of some enzymes might also indicate their involvement in multiple metabolic pathways or regulatory processes within different cellular contexts.

Future research should focus on elucidating the dynamics of these localizations in response to developmental cues and environmental stresses. Advanced imaging techniques, such as Förster resonance energy transfer (FRET) and bimolecular fluorescence complementation (BiFC), can provide more definitive evidence for protein-protein interactions and the formation of enzyme complexes in vivo. Furthermore, the application of proximity-labeling techniques, like TurboID, will be invaluable in identifying the protein interaction networks of the this compound biosynthetic enzymes within their native cellular environment. A deeper understanding of the spatial organization of this pathway will undoubtedly provide new avenues for metabolic engineering to enhance the production of valuable plant-derived natural products.

References

- 1. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of phenylalanine ammonia-lyase genes facilitating flavonoid biosynthesis from two species of medicinal plant Anoectochilus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterization and Subcellular Localization of Poplar (Populus trichocarpa × Populus deltoides) Cinnamate 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genome-Wide Identification and Expression Analysis of the 4-Coumarate: CoA Ligase Gene Family in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cell-Specific Suppression of 4-Coumarate-CoA Ligase Gene Reveals Differential Effect of Lignin on Cell Physiological Function in Populus [frontiersin.org]

- 11. Cell-Specific Suppression of 4-Coumarate-CoA Ligase Gene Reveals Differential Effect of Lignin on Cell Physiological Function in Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Publication : USDA ARS [ars.usda.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Genome-Wide Analysis of Caffeoyl-CoA-O-methyltransferase (CCoAOMT) Family Genes and the Roles of GhCCoAOMT7 in Lignin Synthesis in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Genome-Wide Analysis of Caffeoyl-CoA-O-methyltransferase (CCoAOMT) Family Genes and the Roles of GhCCoAOMT7 in Lignin Synthesis in Cotton | MDPI [mdpi.com]

- 20. Association of caffeoyl coenzyme A 3-O-methyltransferase expression with lignifying tissues in several dicot plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Agroinfiltration for transient gene expression and characterisation of fungal pathogen effectors in cool-season grain legume hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bitesizebio.com [bitesizebio.com]

- 23. researchgate.net [researchgate.net]

- 24. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation of the Sinapoyl-CoA Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sinapoyl-CoA pathway, a critical branch of the general phenylpropanoid pathway, is integral to the biosynthesis of a diverse array of secondary metabolites in higher plants. These compounds, including lignin (B12514952) monomers and sinapate esters, play fundamental roles in structural support, UV protection, and defense against pathogens. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound pathway across various plant species. It summarizes key quantitative data on enzyme kinetics and metabolite concentrations, offers detailed experimental protocols for the characterization of this pathway, and presents visual representations of the core biochemical routes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biochemistry, metabolic engineering, and drug discovery, facilitating a deeper understanding of this vital metabolic network and its potential for biotechnological applications.

Introduction: The Central Role of the this compound Pathway

The this compound pathway is a specialized metabolic route that funnels intermediates from the general phenylpropanoid pathway towards the synthesis of sinapoyl-containing compounds. This pathway is particularly prominent in the Brassicaceae family, including the model organism Arabidopsis thaliana and economically important crops like Brassica napus (canola).[1][2][3] The products of this pathway are crucial for plant survival and adaptation. Sinapoyl malate (B86768), for instance, is a primary UV-B screening compound in the leaves of many plants, protecting them from DNA damage.[1][2] Sinapine (B1681761) (sinapoylcholine), abundant in the seeds of Brassicaceae, is thought to serve as a nitrogen and sulfur reserve and may also act as an anti-nutritional compound for herbivores.[1][3] Furthermore, the pathway provides precursors for the biosynthesis of syringyl (S) lignin, a key component of the secondary cell wall in angiosperms that provides structural integrity.

The core enzymatic steps of the this compound pathway are believed to be evolutionarily conserved across higher plants, highlighting their fundamental importance. However, the diversification of downstream branches and the regulation of metabolic flux exhibit species-specific variations. Understanding this conservation and divergence is critical for efforts in metabolic engineering aimed at enhancing stress tolerance, improving nutritional value, or modifying biomass composition for biofuel production.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. A series of hydroxylation and methylation reactions then convert p-coumaroyl-CoA to this compound. This central intermediate can then be channeled into various downstream pathways.

Key Enzymes and Their Evolutionary Conservation

The this compound pathway is orchestrated by a series of key enzymes whose genes and functions show a significant degree of conservation across the plant kingdom.

-

4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. 4CL is a key enzyme that stands at the divergence point of several major branches of phenylpropanoid metabolism.[4] Plants typically possess a small family of 4CL genes, with isoforms exhibiting distinct substrate specificities and expression patterns, suggesting functional diversification during evolution.[4] Phylogenetic analyses indicate that 4CLs in angiosperms can be broadly classified into two major clusters, with one class primarily involved in lignin biosynthesis and the other in flavonoid production.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): CCoAOMT is a crucial enzyme responsible for the methylation of caffeoyl-CoA to feruloyl-CoA, a key step in the biosynthesis of G-lignin and a precursor for the S-lignin pathway.[5][6] The CCoAOMT gene family has been identified in numerous plant species and shows a high degree of sequence and functional conservation, suggesting its vital role in phenylpropanoid metabolism has been maintained throughout plant evolution.[5][7]

-

Ferulate 5-hydroxylase (F5H)/Coniferaldehyde 5-hydroxylase (CAld5H): This cytochrome P450-dependent monooxygenase catalyzes the 5-hydroxylation of feruloyl-CoA or coniferaldehyde, a critical step leading to the biosynthesis of S-lignin. The evolution of F5H is considered a key innovation in angiosperms, enabling the production of S-lignin and contributing to the structural diversity of their cell walls.

-

Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the first committed step in the lignin-specific branch of the phenylpropanoid pathway, reducing cinnamoyl-CoA esters to their corresponding aldehydes. Plant genomes typically contain a family of CCR genes with varying substrate specificities. This enzymatic step is a critical control point for the flux of metabolites into lignin biosynthesis.

-

Serine Carboxypeptidase-Like (SCPL) Acyltransferases: This class of enzymes utilizes 1-O-sinapoyl-β-glucose as an acyl donor for the synthesis of various sinapate esters, such as sinapoyl malate and sinapoylcholine.[1][2] The evolution of SCPL acyltransferases from ancestral serine carboxypeptidases represents a fascinating example of neofunctionalization in plant secondary metabolism.

Signaling Pathway Diagram

Caption: The core this compound biosynthetic pathway.

Quantitative Data on Pathway Components

A comparative analysis of the kinetic properties of key enzymes and the concentrations of major metabolites across different plant species reveals both conserved features and species-specific adaptations of the this compound pathway.

Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes in the this compound pathway from various plant species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

| Enzyme | Species | Substrate | K_m (µM) | V_max (pkat/mg or nmol/s/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 40 | 1.67 | - | - | [4] |

| Arabidopsis thaliana | Caffeic acid | 130 | 0.83 | - | - | [4] | |

| Arabidopsis thaliana | Ferulic acid | 230 | 0.5 | - | - | [4] | |

| Populus trichocarpa | p-Coumaric acid | 1.91 ± 0.05 | 1.26 ± 0.075 | - | - | [8] | |

| CCoAOMT | Petunia hybrida | Caffeoyl-CoA | 1.8 | - | - | - | |

| CCR | Arabidopsis thaliana (CCR1) | Feruloyl-CoA | 5.5 | - | 1.8 | 0.33 | [4] |

| Arabidopsis thaliana (CCR1) | This compound | 12.5 | - | 0.4 | 0.03 | [4] | |

| Arabidopsis thaliana (CCR2) | Feruloyl-CoA | 2.5 | - | 0.04 | 0.016 | [4] | |

| Arabidopsis thaliana (CCR2) | This compound | 1.5 | - | 0.02 | 0.013 | [4] |

Note: '-' indicates data not available in the cited literature.

Metabolite Concentrations

The accumulation of sinapate esters varies significantly between species, developmental stages, and in response to environmental stimuli such as UV radiation.

| Metabolite | Species | Tissue | Concentration (mg/g dry weight) | Condition | Reference |

| Sinapine | Brassica napus | Seed | 8 - 10.4 | - | [9] |

| Brassica juncea | Seed | 8.7 | - | [9] | |

| Sinapic Acid | Brassica napus | Seed | 0.49 - 2.49 | - | [9] |

| Sinapoyl Malate | Arabidopsis thaliana | Leaf | ~1.5 | Control | [6] |

| Arabidopsis thaliana | Leaf | ~2.5 | UV-B treated | [6] | |

| Sinapoyl Glucose | Arabidopsis thaliana | Leaf | ~0.15 | Control | [6] |

| Arabidopsis thaliana | Leaf | ~0.1 | UV-B treated | [6] |

Gene Expression Analysis

The expression of genes encoding enzymes of the this compound pathway is tightly regulated by developmental cues and environmental stresses. UV-B radiation, for example, is a well-known inducer of genes involved in the biosynthesis of UV-protective sinapate esters.

| Gene | Species | Treatment | Fold Change (vs. Control) | Reference |

| CHS | Arabidopsis thaliana | UV-B | Increased | [10] |

| HY5 | Arabidopsis thaliana | UV-B | +2.1 to +3.88 | [10] |

| COP1 | Arabidopsis thaliana | UV-B | Decreased | [10] |

| CCoAOMT | Angelica sinensis (C1) | UV-B | Downregulated | [11] |

| CCoAOMT | Angelica sinensis (C2) | UV-B | Upregulated | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

Enzyme Activity Assays

This continuous spectrophotometric assay measures the formation of p-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.

Materials:

-

Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1 mM PMSF.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

-

Substrate/Cofactor Stocks: 10 mM p-coumaric acid, 10 mM ATP, 10 mM Coenzyme A (CoA).

Procedure:

-